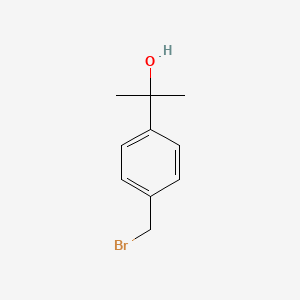

2-(4-(Bromomethyl)phenyl)propan-2-ol

説明

Structure

3D Structure

特性

IUPAC Name |

2-[4-(bromomethyl)phenyl]propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-10(2,12)9-5-3-8(7-11)4-6-9/h3-6,12H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTJFXASHSMFIEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)CBr)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

synthesis of 2-(4-(Bromomethyl)phenyl)propan-2-ol from methyl 4-(bromomethyl)benzoate

Application Note & Protocol: Synthesis of 2-(4-(Bromomethyl)phenyl)propan-2-ol

A Chemoselective Grignard Approach for the Synthesis of a Tertiary Alcohol from Methyl 4-(bromomethyl)benzoate

Abstract

This document provides a detailed protocol for the synthesis of 2-(4-(bromomethyl)phenyl)propan-2-ol, a valuable intermediate in pharmaceutical and materials science research. The synthesis is achieved via the Grignard reaction, utilizing methyl 4-(bromomethyl)benzoate as the starting material and methylmagnesium bromide as the nucleophilic reagent. This guide emphasizes the critical parameters for achieving high chemoselectivity, focusing on the preferential attack of the Grignard reagent on the ester carbonyl group over the potentially reactive benzylic bromide. We will delve into the mechanistic rationale behind the procedural steps, safety protocols for handling organometallic reagents, and a comprehensive troubleshooting guide to ensure a successful and reproducible synthesis.

Introduction and Mechanistic Overview

The conversion of esters to tertiary alcohols is a cornerstone of organic synthesis, frequently accomplished through the use of organometallic reagents such as Grignard reagents.[1][2] The reaction of an ester with two equivalents of a Grignard reagent proceeds through a well-established mechanism. The first equivalent performs a nucleophilic addition to the electrophilic carbonyl carbon, forming a tetrahedral intermediate.[3][4] This intermediate is unstable and collapses, expelling the methoxide group to yield a ketone. The resulting ketone is inherently more reactive than the starting ester towards the Grignard reagent.[5] Consequently, it is rapidly attacked by a second equivalent of the Grignard reagent, leading to a second tetrahedral intermediate, a magnesium alkoxide salt. A final aqueous acidic workup protonates the alkoxide to yield the desired tertiary alcohol.[3][6]

Reaction Scheme:

A significant challenge in this specific synthesis is the presence of two electrophilic sites in the starting material: the ester carbonyl and the benzylic bromide. Grignard reagents can potentially react with the benzylic bromide via an SN2 pathway. The key to a successful synthesis lies in exploiting the higher reactivity of the ester carbonyl under controlled conditions. By maintaining a low reaction temperature (0 °C), the nucleophilic addition to the carbonyl is kinetically favored over the substitution at the benzylic carbon.

Materials and Reagents

All reagents should be of high purity. Solvents must be anhydrous, as Grignard reagents are highly sensitive to protic sources.[7]

| Reagent/Material | Grade | Supplier Example | Notes |

| Methyl 4-(bromomethyl)benzoate | ≥98% | Sigma-Aldrich | Store in a desiccator. |

| Methylmagnesium bromide | 3.0 M solution in Diethyl Ether | Sigma-Aldrich | Handle under inert atmosphere. Highly reactive with water and air.[8][9][10] |

| Diethyl Ether (anhydrous) | ≥99.7%, inhibitor-free | Fisher Scientific | Must be anhydrous. Use a freshly opened bottle or distill from a suitable drying agent. |

| Saturated Ammonium Chloride (aq.) | Reagent Grade | VWR | Used for quenching the reaction. |

| Sodium Sulfate (anhydrous) | Granular, ≥99% | Acros Organics | For drying the organic phase. |

| Silica Gel | 60 Å, 230-400 mesh | MilliporeSigma | For column chromatography. |

| Hexanes & Ethyl Acetate | HPLC Grade | Fisher Scientific | For column chromatography mobile phase. |

| Round-bottom flasks, Condenser | - | - | All glassware must be oven- or flame-dried immediately before use.[7][11] |

| Magnetic stirrer and stir bars | - | - | - |

| Addition Funnel | - | - | Must be dry. |

| Inert Gas Supply (Nitrogen/Argon) | High Purity | - | For maintaining an inert atmosphere. |

Safety Precautions

-

Methylmagnesium Bromide: This Grignard reagent is highly flammable and reacts violently with water, releasing flammable gases.[12][13] It can cause severe skin burns and eye damage.[9] All manipulations must be performed in a chemical fume hood under an inert atmosphere (Nitrogen or Argon). Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).[8]

-

Diethyl Ether: Ether is extremely volatile and flammable. Its vapors are heavier than air and can travel to an ignition source. Ensure the absence of any open flames or spark sources in the laboratory.[10]

-

General Handling: The reaction workup can be exothermic. Perform additions of quenching solutions slowly and with adequate cooling.

Detailed Experimental Protocol

The following workflow provides a step-by-step guide for the synthesis.

Caption: Experimental workflow for the synthesis of 2-(4-(bromomethyl)phenyl)propan-2-ol.

Step 1: Apparatus Preparation

-

Thoroughly dry all glassware, including a 250 mL three-neck round-bottom flask, a 125 mL addition funnel, a condenser, and magnetic stir bars, in an oven at 120 °C for at least 4 hours or by flame-drying under vacuum.

-

Assemble the apparatus promptly while still warm. Equip the flask with a magnetic stir bar, the addition funnel, the condenser, and a gas inlet adapter.

-

Establish and maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the setup.

Step 2: The Grignard Reaction

-

To the reaction flask, add methyl 4-(bromomethyl)benzoate (5.0 g, 21.8 mmol).

-

Add 50 mL of anhydrous diethyl ether to the flask to dissolve the starting material.

-

Cool the flask to 0 °C using an ice-water bath.

-

Under an inert atmosphere, transfer methylmagnesium bromide (16.0 mL of a 3.0 M solution in ether, 48.0 mmol, 2.2 equivalents) into the addition funnel using a cannula or syringe. Dilute the Grignard reagent in the funnel with 20 mL of anhydrous diethyl ether.

-

Add the methylmagnesium bromide solution dropwise to the stirred solution of the ester over a period of 30-45 minutes. It is critical to maintain the internal temperature below 5 °C during the addition to ensure chemoselectivity. An exothermic reaction should be observed.[7]

-

After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour.

-

Remove the ice bath and allow the reaction to slowly warm to room temperature. Continue stirring for an additional hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Step 3: Reaction Quenching and Workup

-

Cool the reaction mixture back down to 0 °C in an ice-water bath.

-

Slowly and carefully add 50 mL of saturated aqueous ammonium chloride solution dropwise to quench the reaction. This step can be highly exothermic; control the rate of addition to prevent excessive boiling of the ether.

-

Transfer the entire mixture to a separatory funnel.

-

Separate the aqueous and organic layers. Extract the aqueous layer twice more with 30 mL portions of diethyl ether.

-

Combine all organic extracts and wash them with 50 mL of brine (saturated NaCl solution).

-

Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.

Step 4: Purification

-

Purify the crude product by flash column chromatography on silica gel.

-

A suitable eluent system is a gradient of hexanes and ethyl acetate (e.g., starting with 95:5 and gradually increasing the polarity to 80:20).

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford 2-(4-(bromomethyl)phenyl)propan-2-ol as a white solid or colorless oil.

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Low or No Product Yield | Wet Glassware/Solvents: Grignard reagent was quenched by water.[14] | Ensure all glassware is rigorously dried. Use freshly opened anhydrous solvents or distill them prior to use. |

| Inactive Grignard Reagent: The reagent may have degraded due to improper storage or handling. | Use a new bottle of the Grignard reagent. Titrate the reagent before use to determine its exact molarity. | |

| Recovery of Starting Material | Insufficient Grignard Reagent: Not enough reagent was added to react with both the ester and the intermediate ketone. | Ensure at least 2.1-2.2 equivalents of active Grignard reagent are used. Titrate the reagent for accuracy. |

| Low Reaction Temperature: The reaction may not have gone to completion if kept too cold for too long. | After the initial addition at 0 °C, ensure the reaction is allowed to warm to room temperature to drive it to completion. | |

| Presence of 4-(ethyl)acetophenone byproduct | Benzylic Bromide Reaction: The Grignard reagent reacted with the bromomethyl group. | The reaction temperature was likely too high during the addition. Maintain strict temperature control (< 5 °C) during the addition of the Grignard reagent. |

| Formation of Alkene Byproduct | Acid-Catalyzed Dehydration: The tertiary alcohol is sensitive to strong acids.[14] | Use a mild quenching agent like saturated aqueous NH₄Cl. Avoid using strong acids (e.g., HCl, H₂SO₄) during the workup. |

References

- Vertex AI Search. (2021). Safety Data Sheet: Methylmagnesium bromide 1.0 M solution in THF.

- Cole-Parmer. Material Safety Data Sheet - Methylmagnesium bromide, 1M solution in THF.

- Thermo Fisher Scientific. (2025).

- Fisher Scientific. (2025). SAFETY DATA SHEET - Methylmagnesium bromide, 1M to 1.5 M solution in THF.

- Unknown Author. Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. University Handout.

- ResearchGate. (2024). How to purify tertiary alcohol?.

- Fisher Scientific. (2021). SAFETY DATA SHEET - Methylmagnesium bromide, 3M solution in diethyl ether.

- Unknown Author. Grignard Reaction. University Handout.

- Truman ChemLab. (2012).

- NurdRage. (2018). Using the Grignard Reaction to Make Tertiary alcohols. YouTube.

- Allen, T.

- Vaia.

- BenchChem. (2025). Technical Support Center: Grignard Synthesis of Tertiary Alcohols.

- Organic Chemistry Portal. Grignard Reaction.

- Chemistry Steps. The Grignard Reaction Mechanism.

- The Journal of Organic Chemistry. (2010). Simple Method for the Preparation of Esters from Grignard Reagents and Alkyl 1-Imidazolecarboxylates.

- Chemistry Steps. (2022). Grignard Reagent with Esters - a Practice Example. YouTube.

- Homework.Study.com.

- BenchChem. (2025). Technical Support Center: Optimizing Synthesis of 2-Phenyl-2-propanol.

Sources

- 1. Grignard Reaction [organic-chemistry.org]

- 2. homework.study.com [homework.study.com]

- 3. www1.udel.edu [www1.udel.edu]

- 4. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. chemlab.truman.edu [chemlab.truman.edu]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. chemos.de [chemos.de]

- 13. fishersci.com [fishersci.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols for 2-(4-(Bromomethyl)phenyl)propan-2-ol as a Versatile Linker in Medicinal Chemistry

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Linker Design in Targeted Therapeutics

In the landscape of modern drug development, particularly in the realm of targeted therapies like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker is a critical component that dictates the overall efficacy, safety, and pharmacokinetic profile of the therapeutic agent.[1][2] An ideal linker must be stable enough to remain intact in systemic circulation, preventing premature payload release, yet be designed to cleave and release the active drug or protein degrader upon reaching the target cell or tissue.[3][4][5]

This guide focuses on the application of 2-(4-(bromomethyl)phenyl)propan-2-ol, a linker distinguished by its benzylic bromide and tertiary alcohol moieties. The benzylic bromide serves as a versatile electrophilic handle for conjugation to various nucleophilic groups on antibodies or small molecules. The tertiary alcohol group, while seemingly simple, can influence the linker's spatial arrangement and physicochemical properties, such as solubility and steric hindrance, which are crucial for the biological activity of the final conjugate.[6] This molecule is particularly suited for constructing conjugates where a stable ether or thioether bond is desired, with the potential for downstream cleavage depending on the overall construct design.

These application notes provide a comprehensive overview, from the synthesis of the linker to detailed protocols for its conjugation and the characterization of the final bioconjugate, aimed at researchers, scientists, and drug development professionals.

PART 1: Synthesis of 2-(4-(Bromomethyl)phenyl)propan-2-ol

The synthesis of 2-(4-(bromomethyl)phenyl)propan-2-ol is a multi-step process that requires careful control of reaction conditions. A common route involves the bromination of a suitable precursor, such as 2-(p-tolyl)propan-2-ol. Below is a representative protocol.

Experimental Protocol: Synthesis

Materials:

-

2-(p-tolyl)propan-2-ol

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer and hotplate

-

Reflux condenser

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-(p-tolyl)propan-2-ol (1 equivalent) in carbon tetrachloride.

-

Addition of Reagents: Add N-Bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of benzoyl peroxide (BPO) or AIBN to the solution.

-

Reaction: Heat the mixture to reflux (approximately 77°C for CCl₄) and maintain reflux for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to check for the consumption of the starting material.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the organic solvent using a rotary evaporator to obtain the crude product.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 2-(4-(bromomethyl)phenyl)propan-2-ol.

-

Safety and Handling of Bromomethyl Compounds

Bromomethyl compounds, including the title linker, are potent lachrymators and alkylating agents that require careful handling in a well-ventilated chemical fume hood.[7][8]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[9][10]

-

Storage: Store in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation, which is often indicated by a yellow or brown discoloration.[7]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.[8]

PART 2: Application in Bioconjugation

The primary application of 2-(4-(bromomethyl)phenyl)propan-2-ol in medicinal chemistry is its use as a linker to covalently attach a payload (e.g., a cytotoxic drug) to a targeting moiety (e.g., a monoclonal antibody). The benzylic bromide is an excellent electrophile for Sₙ2 reactions with soft nucleophiles like thiols, and can also react with amines.

Protocol 1: Conjugation to a Thiol-Containing Molecule (e.g., Cysteine Residue of an Antibody)

This protocol describes the site-specific conjugation of the linker to cysteine residues, which can be naturally occurring or engineered into an antibody. The reaction forms a stable thioether bond.

Workflow for Thiol Conjugation

Caption: Workflow for ADC synthesis via thiol conjugation.

Materials:

-

Reduced monoclonal antibody with free cysteine residues

-

2-(4-(bromomethyl)phenyl)propan-2-ol pre-conjugated to a payload

-

Phosphate-buffered saline (PBS), pH 7.5-8.5

-

Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for antibody reduction

-

N-acetylcysteine or cysteine to quench the reaction

-

Size-Exclusion Chromatography (SEC) column for purification

Procedure:

-

Antibody Reduction:

-

Prepare a solution of the antibody in PBS.

-

Add a controlled molar excess of a reducing agent like TCEP (typically 2-5 equivalents per disulfide bond to be reduced).

-

Incubate at 37°C for 1-2 hours to expose the cysteine thiol groups.[11]

-

Remove the excess reducing agent using a desalting column.

-

-

Conjugation Reaction:

-

Immediately add the linker-payload construct (dissolved in a co-solvent like DMSO) to the reduced antibody solution. A typical molar excess of the linker-payload is 5-10 fold over the antibody.

-

Allow the reaction to proceed at 4°C or room temperature for 1-4 hours with gentle mixing. The slightly basic pH facilitates the deprotonation of the thiol group, increasing its nucleophilicity.

-

-

Quenching:

-

Add an excess of a thiol-containing small molecule like N-acetylcysteine to quench any unreacted linker-payload.

-

-

Purification:

-

Purify the resulting ADC using Size-Exclusion Chromatography (SEC) to remove unreacted linker-payload, quenching agent, and any aggregated protein.

-

Protocol 2: Conjugation to an Amine-Containing Molecule (e.g., Lysine Residue of an Antibody)

Conjugation to the amine groups of lysine residues is also possible, although it is generally less site-specific than cysteine conjugation due to the high abundance of lysine on the antibody surface. This reaction forms a secondary amine linkage.

Materials:

-

Monoclonal antibody

-

2-(4-(bromomethyl)phenyl)propan-2-ol pre-conjugated to a payload

-

Borate buffer, pH 8.5-9.0

-

A non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (optional)

-

Size-Exclusion Chromatography (SEC) column for purification

Procedure:

-

Reaction Setup:

-

Prepare a solution of the antibody in borate buffer at a pH of 8.5-9.0. The basic pH is necessary to ensure a significant population of deprotonated, nucleophilic primary amines on the lysine residues.

-

-

Conjugation Reaction:

-

Add the linker-payload construct (dissolved in a co-solvent like DMSO) to the antibody solution. A higher molar excess (20-50 fold) is often required compared to thiol conjugation.

-

If needed, a small amount of an organic co-solvent and a non-nucleophilic base like DIPEA can be added to facilitate the reaction.

-

Incubate the reaction at room temperature for 4-12 hours with gentle mixing.

-

-

Purification:

-

Purify the ADC using SEC to remove unreacted linker-payload and other small molecules.

-

PART 3: Characterization of the Drug-Linker Conjugate

Thorough characterization is essential to ensure the quality, consistency, and efficacy of the final conjugate. Mass spectrometry and NMR spectroscopy are powerful tools for this purpose.[12]

Characterization Workflow

Caption: Key techniques for ADC characterization.

Mass Spectrometry (MS)

Mass spectrometry is the gold standard for determining the drug-to-antibody ratio (DAR) and assessing the heterogeneity of the conjugate.[13]

-

Native MS: Analysis of the intact ADC under non-denaturing conditions provides the molecular weight of the different drug-loaded species, allowing for the calculation of the average DAR and the distribution of drug loads (e.g., DAR0, DAR2, DAR4, etc.).[14]

-

LC-MS of Reduced Antibody: After reducing the interchain disulfide bonds, the light and heavy chains can be separated by liquid chromatography and analyzed by MS. This can help confirm the location of the conjugation (e.g., on the light or heavy chain).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides high-resolution structural information about the conjugate in solution.[15][16]

-

1D ¹H NMR with T₂ filter (e.g., CPMG): This technique can suppress the broad signals from the large antibody, allowing for the observation of the sharper signals from the smaller drug-linker moiety. This confirms the presence and integrity of the linker and payload in the final conjugate.[15]

-

2D ¹H-¹³C HSQC: Comparison of the HSQC spectrum of the conjugated antibody to the unconjugated antibody can reveal chemical shift perturbations, providing insights into the structural integrity of the antibody after conjugation.[16]

Data Summary Table

| Parameter | Analytical Technique | Expected Outcome |

| Average DAR | Native Mass Spectrometry | A numerical value representing the average number of drugs per antibody. |

| Drug Load Distribution | Native Mass Spectrometry, HIC | A distribution profile showing the percentage of each drug-loaded species. |

| Structural Confirmation | NMR Spectroscopy (¹H CPMG) | Presence of characteristic peaks for the linker and payload. |

| Conjugation Site | Peptide Mapping (LC-MS/MS) | Identification of the specific cysteine or lysine residues that are conjugated. |

| Purity/Aggregation | Size-Exclusion Chromatography (SEC) | A single major peak indicating a homogenous, non-aggregated product. |

Conclusion

2-(4-(bromomethyl)phenyl)propan-2-ol is a valuable and versatile linker for the construction of targeted therapeutics. Its benzylic bromide handle allows for efficient and stable conjugation to biomolecules, particularly through thioether linkages with cysteine residues. The protocols and characterization methods outlined in this guide provide a robust framework for researchers to successfully synthesize and validate their drug conjugates, paving the way for the development of novel and effective therapies. As with any chemical synthesis, optimization of reaction conditions may be necessary depending on the specific properties of the payload and the targeting moiety.

References

- Cleavable Linkers in Drug Conjugate Design. Benchchem. [URL: https://www.benchchem.

- Cleavable vs. Non-Cleavable Linkers. BroadPharm. (2021-07-21). [URL: https://broadpharm.com/blog/cleavable-vs-non-cleavable-linkers-a13.html]

- Technical Support Center: Handling and Safety of Bromomethyl Compounds. Benchchem. [URL: https://www.benchchem.com/app-notes/handling-and-safety-of-bromomethyl-compounds]

- Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. Journal of Medicinal Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.3c01830]

- Cleavable linkers for ADCs. ProteoGenix. (2021-07-26). [URL: https://www.proteogenix.

- A Review on ADC Linkers: Cleavable and Non-Cleavable Linker Design and Stability Evaluation. WuXi AppTec DMPK. (2026-01-30). [URL: https://dmpk.wuxiapptec.

- Immolation of p-Aminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of Antibody-Drug Conjugates with Phenol-Containing Payloads. PubMed. (2018-02-21). [URL: https://pubmed.ncbi.nlm.nih.gov/29465223/]

- Chemical Safety Data Sheet MSDS / SDS - (Bromomethyl)cyclopentane. ChemicalBook. [URL: https://www.chemicalbook.com/msds/3814-30-0_cb0255533.htm]

- An Integrated NMR Approach for Evaluating Linker-Payload Conjugation with Monoclonal Antibodies. Bioconjugate Chemistry - ACS Publications. (2026-02-06). [URL: https://pubs.acs.org/doi/10.1021/acs.bioconjchem.6c00017]

- An Integrated NMR Approach for Evaluating Linker-Payload Conjugation with Monoclonal Antibodies. PubMed. (2026-02-06). [URL: https://pubmed.ncbi.nlm.nih.gov/38319614/]

- Characterizing Bioconjugates: A Comparative Guide to Mass Spectrometry and NMR. Benchchem. [URL: https://www.benchchem.com/app-notes/characterizing-bioconjugates-a-comparative-guide-to-mass-spectrometry-and-nmr]

- SAFETY DATA SHEET. Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC367630050]

- Alkyl Ether Linkers Demonstrate Superior Stability in Drug Conjugates, Enhancing Therapeutic Potential. Benchchem. [URL: https://www.benchchem.

- SAFETY DATA SHEET. Sigma-Aldrich. (2024-09-08). [URL: https://www.sigmaaldrich.com/sds/sigma/381504]

- Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4025791/]

- MSDS. BroadPharm. (2024-07-22). [URL: https://broadpharm.

- Application Notes and Protocols for the Synthesis of Drug-Linker Complexes with Bromoacetamido-PEG8-acid. Benchchem. [URL: https://www.benchchem.com/app-notes/application-notes-and-protocols-for-the-synthesis-of-drug-linker-complexes-with-bromoacetamido-peg8-acid]

- Optimised approach to albumin–drug conjugates using monobromomaleimide-C-2 linkers. Royal Society of Chemistry. (2019-08-14). [URL: https://pubs.rsc.org/en/content/articlelanding/2019/cc/c9cc06283a]

- How Linker Chemistry Governs ADC Stability, Solubility, and Payload Release. PurePEG. (2025-10-16). [URL: https://purepeg.com/how-linker-chemistry-governs-adc-stability-solubility-and-payload-release/]

- Meeting the Challenges of Antibody Drug Conjugate Characterization by LC-MS/(MS). Charles River Laboratories. [URL: https://www.criver.com/sites/default/files/resource-files/ASMS2013_ADC_Poster.pdf]

- 2-(4-Bromomethyl)phenylpropionic acid synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/111128-12-2.htm]

- KR100817517B1 - Method for preparing 2-[(4-bromomethyl) phenyl] propionic acid. Google Patents. [URL: https://patents.google.

- Antibody Drug Conjugates: Characterization. YouTube. (2014-12-12). [URL: https://www.youtube.

- 2-(4-(Bromomethyl)phenyl)propan-2-ol. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/18000287]

- Drug Conjugate Linkers and Their Effects on Drug Properties. WuXi AppTec DMPK. (2023-08-10). [URL: https://dmpk.wuxiapptec.com/drug-conjugate-linkers-and-their-effects-on-drug-properties/]

- CN104355988A - Synthesis method of 2-(4-bromomethyl phenyl) propionic acid. Google Patents. [URL: https://patents.google.

- General Antibody Drug Conjugate Protocol. BroadPharm. [URL: https://broadpharm.

- Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid. Quick Company. [URL: https://www.quickcompany.in/patents/preparation-of-2-4-bromophenyl-2-methylpropanoic-acid]

- Preparation method of 2-(4-bromomethyl)phenyl propionic acid. Eureka | Patsnap. (2017-12-22). [URL: https://eureka.patsnap.com/patent/CN105315180A/preparation-method-of-2-4-bromomethyl-phenyl-propionic-acid]

- An overview of PROTACs: a promising drug discovery paradigm. PMC. (2022-12-20). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9768822/]

- Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells. PMC. (2020-09-28). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7521199/]

- Enantiomeric pairs reveal that key medicinal chemistry parameters vary more than simple physical property based models can explain. MedChemComm (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2016/md/c6md00242h]

- Antibody Conjugation Protocols: A Complete Step-by-Step Guide. BOC Sciences. [URL: https://www.bocsci.com/antibody-conjugation-protocols-a-complete-step-by-step-guide.html]

- Supporting information Enzymatic Conjugation Using Branched Linkers for Constructing Homogeneous Antibody-Drug Conjugates with H. The Royal Society of Chemistry. [URL: https://www.rsc.

- PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. MDPI. [URL: https://www.mdpi.com/1422-0067/24/5/4531]

- Medicinal chemistry of 2,2,4-substituted morpholines. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11439491/]

Sources

- 1. purepeg.com [purepeg.com]

- 2. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Cleavable linkers for ADCs - ProteoGenix [proteogenix.science]

- 5. A Review on ADC Linkers: Cleavable and Non-Cleavable Linker Design and Stability Evaluation - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 6. Enantiomeric pairs reveal that key medicinal chemistry parameters vary more than simple physical property based models can explain - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. fishersci.fr [fishersci.fr]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. broadpharm.com [broadpharm.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. criver.com [criver.com]

- 14. m.youtube.com [m.youtube.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. An Integrated NMR Approach for Evaluating Linker-Payload Conjugation with Monoclonal Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

storage conditions to prevent degradation of 2-(4-(Bromomethyl)phenyl)propan-2-ol

Prepared by the Senior Application Scientist Team

This guide provides comprehensive technical support for the proper storage and handling of 2-(4-(Bromomethyl)phenyl)propan-2-ol (CAS No. 18000287). Adherence to these guidelines is critical for maintaining the compound's structural integrity, ensuring experimental reproducibility, and preventing the formation of impurities that could compromise research outcomes.

Understanding the Molecule: Key Stability Concerns

2-(4-(Bromomethyl)phenyl)propan-2-ol is a bifunctional organic compound featuring two key reactive sites that dictate its stability: a tertiary benzylic bromide and a tertiary alcohol . Understanding the inherent reactivity of these groups is fundamental to preventing its degradation.

-

The Benzylic Bromide Group: The carbon-bromine bond at the benzylic position is inherently weak and susceptible to cleavage. The resulting benzylic carbocation is resonance-stabilized by the adjacent aromatic ring, making this position highly reactive.[1][2] This reactivity predisposes the molecule to several degradation pathways:

-

Hydrolysis: Reaction with water (moisture) can readily displace the bromide to form the corresponding benzyl alcohol, 2-(4-(hydroxymethyl)phenyl)propan-2-ol. The rate of hydrolysis for benzyl bromides can be significant, with some having a half-life measured in minutes in aqueous environments.[3][4]

-

Nucleophilic Attack: Other nucleophiles present as contaminants (e.g., alcohols, amines) can displace the bromide group.

-

-

The Tertiary Alcohol Group: While tertiary alcohols are resistant to oxidation under normal conditions, they can undergo elimination reactions (dehydration) in the presence of acid catalysts to form alkenes.[5][6] The carbocation formed at this position is also stabilized (tertiary and benzylic), enhancing its reactivity in certain conditions.[7]

-

The Aromatic Ring: The phenyl group is a chromophore that can absorb UV and visible light. This absorption can lead to photochemical degradation, a common pathway for aromatic compounds.[8][9]

Frequently Asked Questions (FAQs) on Storage

This section addresses the most common questions regarding the storage of 2-(4-(Bromomethyl)phenyl)propan-2-ol.

Q1: What are the ideal temperature and atmospheric conditions for storing this compound?

A: The compound should be stored in a cool, dry, and dark environment. Refrigeration at 2-8°C is recommended for long-term storage to minimize thermal degradation. It should be sealed under an inert atmosphere, such as argon or nitrogen, to displace moisture and oxygen.

Q2: What type of container is most suitable?

A: Use an amber glass vial or bottle with a tight-fitting, chemically resistant cap (e.g., a PTFE-lined cap). The amber glass protects the compound from light, preventing photodegradation.[10][11]

Q3: What are the primary signs of degradation?

A: Visual signs of degradation can include discoloration (e.g., turning yellow or brown), changes in physical form (e.g., from a solid to a sticky or oily substance), or the presence of an acidic odor, which may indicate the formation of hydrogen bromide (HBr) via hydrolysis.[12] However, significant degradation can occur without visible changes. Analytical confirmation is always recommended.

Q4: Which substances are incompatible with 2-(4-(Bromomethyl)phenyl)propan-2-ol?

A: Due to its reactive nature, the compound should be stored separately from strong oxidizing agents, strong bases, acids, metals (like aluminum), and nucleophiles (e.g., amines, alcohols).[13][14] Brominated compounds can react violently with easily oxidized substances.[10]

Table 1: Summary of Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) | Minimizes thermal decomposition and slows down potential side reactions.[10] |

| Atmosphere | Inert gas (Argon or Nitrogen) | Displaces moisture to prevent hydrolysis and oxygen to prevent oxidative side reactions. |

| Light | Protect from light (Amber vial) | Prevents photodegradation of the aromatic ring and C-Br bond.[8][11] |

| Container | Tightly sealed amber glass bottle with PTFE-lined cap | Prevents exposure to light, moisture, and air; ensures chemical compatibility. |

| Location | Cool, dry, well-ventilated area | Ensures a stable environment and prevents accumulation of any potential vapors.[11] |

| Segregation | Store away from incompatible materials (bases, acids, oxidizers, metals) | Prevents hazardous reactions and cross-contamination.[13][14] |

Troubleshooting Guide: Investigating Potential Degradation

If you suspect your sample of 2-(4-(Bromomethyl)phenyl)propan-2-ol has degraded, follow this troubleshooting workflow.

Q1: My experimental results are inconsistent or show unexpected byproducts. Could the starting material have degraded?

A: Yes, this is a common consequence of using degraded starting material. The presence of impurities can lead to poor yields, failed reactions, or the formation of unintended products. You should immediately assess the purity of your compound.

Q2: I've noticed the solid has become discolored/oily. What does this mean?

A: Physical changes are a strong indicator of chemical degradation. Discoloration often points to the formation of colored impurities via oxidation or polymerization, while an oily appearance suggests the formation of lower-melting point byproducts, such as those resulting from hydrolysis.

Q3: How can I definitively confirm if my compound has degraded and identify the impurities?

A: Analytical validation is essential. The primary methods are Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS). These techniques can confirm the structure, quantify purity, and help identify degradation products.[15]

Workflow for Troubleshooting Degradation

The following diagram outlines a logical workflow for identifying and addressing the degradation of 2-(4-(Bromomethyl)phenyl)propan-2-ol.

Caption: A decision tree for troubleshooting suspected degradation.

Protocols for Purity Assessment

Protocol 1: Purity Analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol provides a general method for assessing the purity of 2-(4-(Bromomethyl)phenyl)propan-2-ol and detecting less polar or more polar impurities.

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: Water (HPLC grade) with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

-

Mobile Phase B: Acetonitrile (HPLC grade) with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

-

Gradient:

-

0-2 min: 30% B

-

2-15 min: 30% to 95% B

-

15-18 min: 95% B

-

18-19 min: 95% to 30% B

-

19-25 min: 30% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 220 nm and 254 nm.

-

Injection Volume: 5-10 µL.

-

Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in acetonitrile. Dilute as necessary.

-

Procedure:

-

Equilibrate the column with the initial mobile phase conditions for at least 20 minutes.

-

Inject a solvent blank (acetonitrile) to establish a clean baseline.

-

Inject the prepared sample.

-

Integrate all peaks in the chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. The appearance of a significant, more polar peak could indicate the hydrolysis product.

-

References

- Benchchem.

- ACS Publications. (2002, September 18). Aqueous Photodegradation of Polycyclic Aromatic Hydrocarbons. Environmental Science & Technology.

- Spectroscopic Studies. (2024, September 12).

- Scirp.org.

- ResearchGate.

- PMC. (2025, February 13).

- PubChem. Benzyl Bromide | C7H7Br | CID 7498.

- LCSS: BROMINE.

- BROMINE.

- Google Patents.

- Shi, M., & Feng, Y.-S. (2001). Oxidation of Benzyl Chlorides and Bromides to Benzoic Acids with 30% Hydrogen Peroxide in the Presence of Na2WO4, Na2VO4, or Na2MoO4 under Organic Solvent-Free Conditions. The Journal of Organic Chemistry, 66(9), 3235–3237.

- PubMed. (2006, June 1). High-temperature thermal decomposition of benzyl radicals.

- ResearchGate.

- ACS Publications. (2023, September 21). Thermal Decomposition of 2- and 4-Iodobenzyl Iodide Yields Fulvenallene and Ethynylcyclopentadienes: A Joint Threshold Photoelectron and Matrix Isolation Spectroscopic Study. The Journal of Physical Chemistry A.

- Chemistry LibreTexts. (2023, August 7). 11.

- icl-group-sustainability.com. BROMINE BROMINE - Safety Handbook.

- Intramolecular Nucleophilic Participation.

- CORE. THERMAL DECOMPOSITION OF BENZYL RADICAL VIA MULTIPLE ACTIVE PATHWAYS GRANT BUCKINGHAM, Department of Chemistry and Biochemistry,.

- Hanson Research Group. High-temperature thermal decomposition of benzyl radicals.

- Master Organic Chemistry. (2018, June 13).

- Carl ROTH.

- ResearchGate. (2025, August 10).

- Sigma-Aldrich. 2-(4-Bromophenyl)propan-2-ol | 2077-19-2.

- ResearchGate. (2014, October 1).

- KL Security. (2016, March 10).

- PubChem. 2-(4-(Bromomethyl)phenyl)propan-2-ol | C10H13BrO | CID 18000287.

- ORS.

- Benchchem. A Comparative Guide to the Reactivity of 2-(4-Methylphenyl)propan-2-ol and Other Tertiary Alcohols.

- PubChem. 2-(4-Bromophenyl)propan-2-ol | C9H11BrO | CID 12681920.

- TCI Chemicals. 2-(4-Bromophenyl)-2-propanol | 2077-19-2.

- 2-(4-Bromophenyl)propan-2-ol.

- Fiveable. (2025, September 15). Tertiary Alcohol Definition - Organic Chemistry Key Term.

- Chemistry Steps. (2024, February 10).

- PubChemLite. 2-(4-bromophenyl)propan-2-ol (C9H11BrO).

- Thermo Scientific Chemicals. 2-(4-Bromophenyl)-2-propanol, 97% 250 mg | Buy Online.

- Green Chemistry. (2019, December 10).

- Google Patents. (2017, December 22). CN107501077A - A kind of preparation method of 2 (4 bromomethyl) phenylpropionic acids.

- Benchchem. A Comparative Guide to Validating the Purity of Synthesized 2-(4-Ethylphenyl)propan-2-amine.

- Patsnap. (2017, December 22). Preparation method of 2-(4-bromomethyl)phenyl propionic acid - Eureka.

- The Importance of Degradation in the Fate of Selected Organic Compounds in the Environment. Part II.

- Google Patents. KR100817517B1 - Method for preparing 2-[(4-bromomethyl) phenyl] propionic acid.

- Study Mind.

- PMC.

- ReAgent Chemical Services. (2021, December 10). A Level Chemistry Revision: Organic Chemistry - Alcohols.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 3. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. studymind.co.uk [studymind.co.uk]

- 6. chemicals.co.uk [chemicals.co.uk]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Photobiodegradation of halogenated aromatic pollutants [scirp.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. ipo.rutgers.edu [ipo.rutgers.edu]

- 12. EP1057801A2 - Process for benzylic bromination - Google Patents [patents.google.com]

- 13. LCSS: BROMINE [web.stanford.edu]

- 14. carlroth.com [carlroth.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

troubleshooting low yields in 2-(4-(Bromomethyl)phenyl)propan-2-ol synthesis

[1]

Topic: Troubleshooting Low Yields in Wohl-Ziegler Bromination of 2-(p-tolyl)propan-2-ol Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1]

Diagnostic Hub: Identify Your Failure Mode

Before altering your protocol, identify the specific failure mode using this decision matrix. Most low yields stem from two competing pathways: Acid-Catalyzed Dehydration or Radical Coupling Failures .[1]

Figure 1: Diagnostic logic for identifying the root cause of yield loss.

The Core Problem: The "Acid Trap"

The synthesis of 2-(4-(Bromomethyl)phenyl)propan-2-ol typically utilizes N-Bromosuccinimide (NBS) on the precursor 2-(p-tolyl)propan-2-ol.[1]

The Mechanism of Failure:

The reaction produces Hydrogen Bromide (HBr) as a byproduct of the radical propagation step.[1] While trace HBr is necessary to generate the active brominating species (

-

Desired Pathway: Radical substitution at the benzylic methyl group.[1]

-

Competing Pathway: Acid-catalyzed dehydration of the tertiary alcohol.[1] The tertiary benzylic carbocation is exceptionally stable, making the alcohol highly sensitive to even weak acids (like HBr or acidic silica gel).[1]

The Result: Instead of your target, you isolate 1-(bromomethyl)-4-(prop-1-en-2-yl)benzene (the dehydrated alkene).[1]

Troubleshooting Guide: Preventing Dehydration

| Variable | Standard Protocol (High Risk) | Optimized Protocol (Low Risk) | Why? |

| Acid Scavenger | None | Calcium Carbonate ( | Neutralizes excess HBr in situ without stopping the radical chain.[1] |

| Solvent | PhCF3 (Trifluorotoluene) or Methyl Acetate | Green alternatives that maintain radical stability but allow better heat control.[1] | |

| Purification | Standard Silica Gel | Neutralized Silica ( | Standard silica is acidic ( |

The "Gold Standard" Protocol

This protocol is designed to maximize yield by buffering the reaction environment and preventing workup-induced degradation.[1]

Reagents:

-

Precursor: 2-(p-tolyl)propan-2-ol (1.0 equiv)[1]

-

N-Bromosuccinimide (NBS): 1.05 equiv (Recrystallized)[1]

-

Initiator: AIBN (0.05 equiv) or Benzoyl Peroxide[1]

-

Buffer: Calcium Carbonate (

) powder (0.1 – 0.2 equiv) -

Solvent: Trifluorotoluene (PhCF3) or

(0.2 M concentration)[1]

Step-by-Step Workflow:

-

Preparation: Dissolve the precursor in the solvent. Add the solid

.[1] Stir for 5 minutes to suspend the base. -

Addition: Add NBS and the Initiator (AIBN).[1]

-

Critical: Ensure NBS is finely ground to prevent localized high concentrations.[1]

-

-

Reflux: Heat to reflux (

).[1]-

Visual Check: The dense NBS solid (bottom) should gradually convert to low-density Succinimide (floats to top).[1]

-

-

Monitoring: Monitor by TLC/NMR every hour. Stop immediately upon consumption of starting material (usually 2-4 hours).[1] Do not over-cook , as this promotes dibromination.[1]

-

Workup (The Danger Zone):

-

Purification:

-

Pre-treat your silica gel column with 1% Triethylamine (

) in Hexanes to neutralize surface acidity.[1] -

Elute rapidly.

-

Mechanistic Visualization

Understanding the competition between the radical pathway and the ionic (dehydration) pathway is essential for troubleshooting.[1]

Figure 2: The "HBr Feedback Loop" (Red) causes dehydration.[1] The Buffer (Grey) interrupts this loop.

Frequently Asked Questions (FAQ)

Q: My NBS is yellow. Can I use it?

A: No. Yellow NBS contains free bromine (

Q: Can I use UV light instead of AIBN?

A: Yes, but UV light generates heat.[1] If you use photo-initiation, ensure the reaction vessel is externally cooled to maintain temperature

Q: Why did my product turn into an oil/gum on the column?

A: You likely used untreated silica gel.[1] The acidic surface protons on silica catalyze the elimination of the tertiary alcohol.[1] Always use "Neutralized Silica" (treated with

Q: I see a "doublet" in the benzylic region instead of a singlet. What is it? A: This is likely the gem-dibromide species.[1] This occurs if you run the reaction too long or use >1.1 equivalents of NBS.[1] The benzylic position is activated; once one bromine is added, the second adds more easily if stoichiometry isn't controlled.[1]

References

-

Purification of N-Bromosuccinimide: Armarego, W. L. F., & Chai, C. L. L. (2009).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1]

-

Dehydration of Alcohols on Silica: Kuroda, H., et al. (1997).[1] "Silica Gel-Catalyzed Dehydration of Alcohols." Journal of Organic Chemistry.

-

Wohl-Ziegler Reaction Mechanism: Djerassi, C. (1948).[1] "Brominations with N-Bromosuccinimide and Related Compounds." Chemical Reviews.

-

General Protocol for Acid-Sensitive Bromination: Organic Syntheses, Coll. Vol. 6, p.711 (1988).[1] (Adapting buffered conditions for sensitive substrates).

Technical Support Center: Handling & Stability of 2-(4-(Bromomethyl)phenyl)propan-2-ol

Introduction: The "Dual-Threat" Reactivity

You are accessing this guide because you are working with 2-(4-(Bromomethyl)phenyl)propan-2-ol (CAS: 2077-19-2). This intermediate is a staple in medicinal chemistry for linker synthesis, but it presents a unique stability challenge that often catches researchers off guard.

This molecule possesses two reactive functional groups that, while useful for synthesis, create a destructive synergy in the presence of moisture:

-

Benzylic Bromide: Highly electrophilic and prone to hydrolysis.

-

Tertiary Alcohol: Susceptible to acid-catalyzed dehydration.[1]

The Critical Insight: The danger is not just hydrolysis; it is autocatalytic decomposition . If moisture attacks the benzylic bromide, it releases Hydrogen Bromide (HBr). This HBr then acts as a catalyst to dehydrate the tertiary alcohol, generating water, which fuels further hydrolysis. This cycle can turn a white solid into a black tar overnight.

Module 1: The Degradation Mechanism (The "Why")

To prevent degradation, you must understand the enemy. The failure mode is a feedback loop initiated by trace moisture.

The Autocatalytic Cycle

-

Initiation: Trace water hydrolyzes the benzylic bromide (SN1/SN2), releasing HBr.

-

Propagation: The released HBr protonates the tertiary alcohol.

-

Elimination: The protonated alcohol undergoes E1 elimination to form an alkene (an

-methylstyrene derivative). -

Feedback: This elimination releases more water, which cycles back to hydrolyze more bromide.

Figure 1: The "Kill Cycle." Note how the HBr generated in step 1 catalyzes the destruction of the remaining material.

Module 2: Storage & Handling Protocols (The "How")

Do not treat this compound like a standard organic intermediate. Treat it with the same rigor as an acid chloride or an isocyanate.

Standard Operating Procedures (SOPs)

| Parameter | Recommendation | Scientific Rationale |

| Storage Temp | -20°C (Freezer) | Slows the kinetics of both hydrolysis and elimination. |

| Atmosphere | Argon or Nitrogen | Displaces atmospheric moisture. Argon is preferred (heavier than air). |

| Container | Amber Glass + Parafilm | Benzylic bromides are light-sensitive (radical degradation). |

| Desiccant | P₂O₅ or Activated Sieves | Store the vial inside a secondary jar containing desiccant. |

| Stabilizer | Solid NaHCO₃ (Trace) | Advanced Tip: Adding a spatula tip of solid sodium bicarbonate to the storage vial can scavenge trace acid. |

Handling Workflow

-

Equilibration: Allow the cold vial to reach room temperature inside a desiccator before opening. Opening a cold vial in humid air causes immediate condensation.

-

Weighing: Weigh quickly. If high precision is needed, weigh inside a glovebox or use a "weigh-by-difference" technique under a nitrogen cone.

-

Solvents: Use only anhydrous solvents (THF, DCM, DMF) dried over molecular sieves.

Module 3: Troubleshooting Guide (The "Fix")

Issue 1: The material has turned pink, red, or brown.

-

Diagnosis: This indicates the formation of Br₂ (oxidation of HBr) and conjugated by-products. The autocatalytic cycle has begun.

-

Immediate Action:

-

Dissolve the crude material in Et₂O or DCM.

-

Wash immediately with cold saturated NaHCO₃ (to neutralize HBr) and then 10% Na₂S₂O₃ (to reduce Br₂).

-

Dry over MgSO₄ and concentrate.

-

Do not store. Use immediately in the next step.

-

Issue 2: Low yield after Silica Gel Chromatography.

-

Diagnosis: Standard silica gel is slightly acidic (pH 6.0–6.5). This acidity is sufficient to catalyze the dehydration of the tertiary alcohol or hydrolysis of the bromide during the column run.

-

The Fix: Neutralized Silica.

-

Method A (Pre-treatment): Slurry the silica in the eluent containing 1% Triethylamine (Et₃N). Flush the column with pure eluent before loading your sample to remove excess amine.

-

Method B (Solid Load): Do not dissolve the sample in acidic CDCl₃ or wet solvents for loading. Adsorb onto neutral alumina or Celite instead of silica.

-

Issue 3: NMR spectrum shows new peaks at 5.0–5.5 ppm.

-

Diagnosis: These are vinylic protons. Your tertiary alcohol has dehydrated to the alkene.[1][2][3]

-

Root Cause: Likely occurred inside the NMR tube. CDCl₃ often contains trace HCl (degradation of chloroform).

-

Verification: Check the water peak in your NMR. If it's broad, acid is present.

-

Prevention: Filter your CDCl₃ through a small plug of basic alumina or add solid K₂CO₃ to the NMR tube. Alternatively, use Benzene-d₆ (C₆D₆) or DMSO-d₆, which are less acidic.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I dry this compound under high vacuum? A: Yes, but be careful. High vacuum removes water, but if you heat it to speed up drying (>40°C), you risk thermal elimination of the HBr. Dry under high vacuum at room temperature only.

Q: I need to run a reaction in water/organic mix (e.g., Suzuki coupling). Will it survive? A: It will degrade slowly. To mitigate this:

-

Degas all solvents thoroughly (oxygen promotes radical degradation of the bromide).

-

Use a base (like K₂CO₃) in the reaction mixture before adding the substrate. This neutralizes any HBr immediately upon formation, breaking the autocatalytic cycle.

Q: Why does the melting point seem to fluctuate? A: Impurities (specifically the liquid alkene or benzyl alcohol) depress the melting point significantly (Melting Point Depression). A sharp melting point is the best indicator of purity; a broad range indicates the cycle has started.

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

-

Sigma-Aldrich (Merck). (n.d.). Technical Bulletin: Handling Air-Sensitive and Moisture-Sensitive Reagents. Retrieved from .

-

PubChem Database. (2023). Compound Summary: 2-(4-(Bromomethyl)phenyl)propan-2-ol (CID 12681920). National Center for Biotechnology Information. Retrieved from [Link]

- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (General protocols for purifying benzylic bromides and neutralizing silica gel).

Sources

1H NMR Analysis of 2-(4-(Bromomethyl)phenyl)propan-2-ol: A Strategic Comparison Guide

Topic: 1H NMR Spectrum Analysis of 2-(4-(Bromomethyl)phenyl)propan-2-ol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the synthesis of bifunctional linkers for drug conjugates, 2-(4-(Bromomethyl)phenyl)propan-2-ol serves as a critical intermediate. Its dual functionality—a reactive electrophilic benzyl bromide and a protected tertiary alcohol—requires precise analytical validation.

This guide compares the 1H NMR spectroscopic signature of this product against its metabolic precursor and alternative analytical methods (HPLC). It is designed to help you distinguish the target molecule from common impurities (such as the unreacted methyl precursor or over-brominated side products) and establish a robust In-Process Control (IPC) workflow.

Part 1: Structural Context & Synthesis Logic

To interpret the spectrum accurately, one must understand the synthetic origin. The standard route involves the radical bromination of 2-(4-methylphenyl)propan-2-ol using N-Bromosuccinimide (NBS).

The Analytical Challenge

The primary challenge is not just identifying the product, but quantifying the conversion efficiency .

-

Starting Material: Contains a benzylic methyl group (

). -

Target Product: Contains a benzylic bromomethyl group (

). -

Over-brominated Impurity: Contains a benzal bromide group (

).

The 1H NMR spectrum provides the only direct, non-destructive method to simultaneously visualize all three species based on the distinct chemical shifts of the benzylic protons.

Synthesis Monitoring Workflow

The following diagram illustrates the transformation and the corresponding diagnostic signals.

Figure 1: Synthesis pathway highlighting the diagnostic NMR shifts for process monitoring.

Part 2: Detailed 1H NMR Spectrum Analysis

Experimental Conditions

-

Solvent:

(Chloroform-d) is recommended for routine analysis. -

Frequency: 300 MHz or higher.

-

Concentration: ~10-15 mg in 0.6 mL solvent.

-

Reference: TMS (

0.00 ppm) or residual

Spectral Assignment Table

The spectrum is characterized by a clean separation of aliphatic, benzylic, and aromatic regions.

| Functional Group | Proton Count | Multiplicity | Chemical Shift ( | Structural Insight |

| Methyls (Gem-dimethyl) | 6H | Singlet (s) | 1.58 | The two methyl groups next to the alcohol are chemically equivalent. |

| Hydroxyl (-OH) | 1H | Singlet (s, br) | 1.80 - 2.20 * | Variable position. Broadening indicates exchange. Sharp singlet in |

| Benzylic Methylene | 2H | Singlet (s) | 4.49 | Diagnostic Peak. The deshielding by Bromine shifts this significantly downfield from the methyl precursor. |

| Aromatic (Ar-H) | 2H | Doublet (d) | 7.36 | Ortho to the bromomethyl group. |

| Aromatic (Ar-H) | 2H | Doublet (d) | 7.46 | Ortho to the hydroxy-isopropyl group. (AA'BB' system characteristic). |

*Note: The hydroxyl proton shift is concentration and temperature dependent.

Interpretation Logic (Causality)

-

The Benzylic Shift (4.49 ppm): The bromine atom is electronegative, pulling electron density away from the benzylic carbon. This "deshielding" effect moves the signal from ~2.35 ppm (in the methyl precursor) to ~4.49 ppm.

-

The Aromatic Split: The molecule is para-substituted. The alkyl-alcohol group is electron-donating (activating), while the bromomethyl group is weakly electron-withdrawing. This creates an electronic asymmetry across the ring, splitting the aromatic signal into two distinct doublets (often appearing as a "roofing" effect AA'BB' system) rather than a single singlet.

Part 3: Comparative Analysis (Product vs. Alternatives)

This section compares the Target Product against its Precursor (for synthesis control) and compares NMR against HPLC (for purity analysis).

Comparison 1: Product vs. Starting Material (Process Control)

This is the most critical comparison for the synthetic chemist.

| Feature | Starting Material (Precursor) | Target Product (Bromomethyl) | Analytical Action |

| Benzylic Signal | 2.35 ppm (Singlet, 3H) | 4.49 ppm (Singlet, 2H) | Integrate these two peaks. The ratio determines conversion %. |

| Aromatic Region | Upfield shift (~7.1 - 7.4 ppm) | Downfield shift (~7.3 - 7.5 ppm) | Slight shift due to Br introduction; less diagnostic than the benzylic region. |

| Methyls ( | ~1.55 ppm | ~1.58 ppm | Negligible change; do not use for monitoring. |

Comparison 2: NMR vs. HPLC for Purity Analysis

Why choose NMR over HPLC?

-

1H NMR (Structural Truth):

-

Pros: Absolute structural confirmation; detects residual solvents (e.g.,

, Benzene) invisible to UV; quantifies the ratio of mono-bromo vs. di-bromo species accurately without response factor calibration. -

Cons: Lower sensitivity (LOQ ~0.5%); overlapping peaks in complex crude mixtures.

-

-

HPLC (Trace Quantification):

-

Pros: High sensitivity for trace UV-active impurities; separates non-protonated impurities (inorganic salts).

-

Cons: Requires reference standards for quantitation; cannot distinguish solvates.

-

Analytical Decision Matrix

Use the following logic to select the correct method for your stage of development.

Figure 2: Analytical decision matrix for selecting between NMR and HPLC based on development stage.

Part 4: Validated Experimental Protocol

To ensure reproducibility, follow this self-validating protocol.

Sample Preparation

-

Mass: Weigh 10–15 mg of the sample.

-

Solvent: Add 0.6 mL of

(99.8% D) containing 0.03% v/v TMS.-

Note: If the sample is not fully soluble or the solution appears cloudy, filter it through a small cotton plug directly into the NMR tube. Suspended solids cause line broadening.

-

-

Shimming: Ensure the lock signal is stable. Poor shimming will merge the aromatic doublets.

Acquisition Parameters (Standard 300/400 MHz)

-

Pulse Angle: 30° or 45°.

-

Relaxation Delay (D1): Set to

seconds.-

Reasoning: The benzylic protons and aromatic protons have different relaxation times (

). A short delay (e.g., 1s) suppresses the aromatic integration relative to the methyls, leading to integration errors.

-

-

Scans (NS): 16 or 32 scans are sufficient for this concentration.

-

Spectral Width: -2 to 14 ppm.

Data Processing & Validation

-

Phasing: Apply automatic phasing, then manual correction to ensure the baseline is flat around the 1.58 ppm methyl signal.

-

Referencing: Set the TMS peak to 0.00 ppm (or residual

to 7.26 ppm). -

Integration Logic (Self-Check):

-

Calibrate the Gem-dimethyl singlet (1.58 ppm) to 6.00 .

-

Validation Pass: The Benzylic Methylene (4.49 ppm) must integrate to 2.00 ± 0.1 .

-

Validation Fail: If the benzylic integral is < 1.9, check for the methyl precursor signal at 2.35 ppm.

-

References

-

National Institute of Advanced Industrial Science and Technology (AIST).Spectral Database for Organic Compounds (SDBS). SDBS No. 4668 (Benzyl bromide derivatives) & SDBS No.

-

[Link]

-

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative text for chemical shift prediction rules).

-

[Link]

-

-

PubChem.2-(4-methylphenyl)propan-2-ol (Precursor) Compound Summary.

-

[Link]

-

-

Reich, H. J.Hans Reich's Collection of NMR Data. University of Wisconsin-Madison. (Reference for solvent residual peaks and specific functional group shifts).

-

[Link]

-

Sources

Technical Guide: Mass Spectrometry Characterization of 2-(4-(Bromomethyl)phenyl)propan-2-ol

Executive Summary

This guide provides a comparative technical analysis of the mass spectrometry (MS) behavior of 2-(4-(Bromomethyl)phenyl)propan-2-ol (hereafter referred to as BMPP ). As a bifunctional intermediate containing both a labile benzyl bromide and a tertiary benzylic alcohol , BMPP presents unique ionization challenges.

Standard Electron Ionization (EI) often leads to extensive in-source fragmentation, obscuring the molecular ion (

Part 1: Structural Analysis & Ionization Challenges[1]

The structural integrity of BMPP (

-

Tertiary Alcohol Lability: The 2-hydroxy-2-propyl group is prone to rapid dehydration (

), driven by the formation of a stable -

Weak C-Br Bond: The benzylic C-Br bond is weak (

68 kcal/mol), leading to facile loss of the bromine radical (

The "Phantom" Molecular Ion

In standard 70 eV EI-MS, the molecular ion (

Part 2: Comparative Ionization Performance

The following table contrasts the analytical performance of three distinct methodologies for characterizing BMPP.

| Feature | Method A: Direct EI-MS (Standard) | Method B: TMS-Derivatization GC-MS (Alternative) | Method C: ESI-MS (LC-MS) (Soft Ionization) |

| Primary Utility | Structural Fingerprinting | Quantitation & Purity Assay | Molecular Weight Confirmation |

| Molecular Ion ( | Weak/Absent (Trace at 228/230) | Distinct ( | Strong (Usually as |

| Base Peak | |||

| Key Risk | Thermal degradation in injector | Incomplete derivatization | In-source dehydration ( |

| Linearity | Poor (due to thermal instability) | Excellent (Steric protection of -OH) | Good (Matrix dependent) |

| Isotopic Pattern | Clear 1:1 doublet (if | Clear 1:1 doublet | Clear 1:1 doublet |

Recommendation

-

For Structural Elucidation: Use Method A (EI-MS) to observe the characteristic benzyl and tropylium fragments.

-

For Quality Control (QC): Use Method B (TMS Derivatization). Capping the tertiary alcohol as a trimethylsilyl (TMS) ether prevents thermal dehydration, yielding a stable molecular ion for reliable quantification.

Part 3: Mechanistic Fragmentation Pathways

Understanding the fragmentation logic is critical for distinguishing BMPP from impurities like 4-isopropenylbenzyl bromide (the dehydration product).

Pathway Logic

-

Alpha-Cleavage: Loss of a methyl group from the isopropyl moiety (

). -

Dehydration: Loss of water (

) to form the alkene. -

Halogen Loss: Loss of Bromine (

).[1] -

Convergence: Most pathways converge on the highly stable isopropenyl benzyl cation (

131), which typically dominates the spectrum.

Figure 1: Mechanistic fragmentation pathways of BMPP under Electron Ionization (70 eV). Note the convergence on the stable cation at m/z 131.

Part 4: Experimental Protocols

Protocol 1: BSTFA Derivatization (Recommended for QC)

This protocol stabilizes the tertiary alcohol, preventing thermal degradation during GC injection.

Reagents:

-

BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

-

Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile.

Workflow:

-

Preparation: Dissolve 1 mg of BMPP in 500 µL of anhydrous DCM.

-

Reaction: Add 50 µL of BSTFA + 1% TMCS.

-

Incubation: Vortex and incubate at 60°C for 30 minutes . (Heat is required due to the steric hindrance of the tertiary alcohol).

-

Analysis: Inject 1 µL into GC-MS (Split 20:1).

Expected Results:

-

Target Peak: TMS-BMPP (

). -

Molecular Ion:

300/302 (Distinct 1:1 doublet). -

Fragment: Strong

peak at

Protocol 2: Direct Injection Parameters (Optimized)

If derivatization is not possible, use these "Cold Split" parameters to minimize thermal degradation.

-

Inlet Temperature: 150°C (Standard is 250°C; lowering this reduces dehydration).

-

Ion Source Temp: 230°C.

-

Column: Non-polar (e.g., DB-5ms or equivalent), 30m x 0.25mm.

-

Oven Program: Start at 60°C (hold 1 min), ramp 20°C/min to 280°C.

-

Note: Expect to see a small peak for the thermally induced alkene (dehydration product) eluting slightly earlier than the parent peak.

Part 5: References

-

NIST Mass Spectrometry Data Center. Mass Spectrum of 4-Bromobenzyl alcohol (benzyl bromide derivatives). NIST Standard Reference Database 1A v17. Retrieved from [Link]

-

McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Foundational text on alpha-cleavage and benzylic fragmentation).

-

MassBank of North America. Fragmentation of Cumyl Alcohol Derivatives. Record ID: MSBNK-Fac_Eng_Univ_Tokyo-JP005124.[2][3] Retrieved from [Link]

-

Chemistry LibreTexts. Mass Spectrometry Fragmentation Patterns: Benzylic and Tertiary Alcohols. Retrieved from [Link]

Sources

Thermal Analysis & Stability Profiling: 2-(4-(Bromomethyl)phenyl)propan-2-ol

A Comparative Technical Guide for Polymer Synthesis & Drug Development

Executive Summary

This guide provides an in-depth thermal analysis of 2-(4-(Bromomethyl)phenyl)propan-2-ol (often abbreviated as BMPa-OH or p-Bromomethylcumyl alcohol ). This compound is a critical bifunctional intermediate, widely utilized as an initiator in Atom Transfer Radical Polymerization (ATRP) and as a linker in pharmaceutical synthesis. Its unique structure combines a thermally sensitive benzylic bromide (alkylating agent) with a tertiary alcohol (prone to dehydration).

Understanding the thermal boundaries of this molecule is essential for process safety and reaction optimization. This guide compares BMPa-OH against standard alternatives, delineates its degradation pathways, and provides validated DSC/TGA protocols.

Chemical Structure & Thermal Logic[1][2]

To interpret the thermal data correctly, one must understand the competing instabilities within the molecule.

-

Moiety A: Benzylic Bromide (

): High reactivity. Thermally labile, prone to homolytic cleavage or HBr elimination at elevated temperatures ( -

Moiety B: Tertiary Alcohol (

): Prone to acid-catalyzed or thermal dehydration to form

Thermal Degradation Pathway (Predicted)

Figure 1: Predicted thermal degradation pathway of 2-(4-(Bromomethyl)phenyl)propan-2-ol, highlighting the sequential melting, dehydration, and decomposition events.

Comparative Thermal Performance

The following table contrasts BMPa-OH with its non-brominated precursor and a standard functionalized alternative. This comparison highlights the "thermal cost" of the bromine functionalization.

Table 1: Thermal Property Comparison

| Feature | 2-(4-(Bromomethyl)phenyl)propan-2-ol (Target) | 2-Phenyl-2-propanol (Precursor) | 4-(Bromomethyl)benzoic acid (Alternative Linker) |

| Physical State (RT) | Crystalline Solid (Off-white) | Solid/Liquid (MP ~30°C) | Solid (MP ~220°C) |

| Melting Point ( | ~50–80 °C (Broad endotherm) | 28–32 °C | 224–226 °C |

| Dehydration Onset | ~140–160 °C | ~160 °C | N/A (Acid dimerization) |

| Degradation ( | ~170 °C (Loss of HBr) | ~190 °C (Volatilization) | ~250 °C |

| Primary Risk | Double Instability: Simultaneous dehydration and debromination. | Volatility; Flammability.[1] | Sublimation before decomposition.[1] |

| Rec. Storage | < 4 °C (Prevent hydrolysis/HBr loss) | Room Temp | Room Temp |

Analyst Note: The substitution of the para-hydrogen with a bromomethyl group significantly increases the melting point compared to the precursor (due to increased molecular weight and polarizability) but decreases the thermal stability ceiling due to the weak C-Br bond.

Detailed Thermal Analysis (DSC/TGA)

Thermogravimetric Analysis (TGA)

Objective: Determine the safe processing window and solvent removal temperatures.

-

Zone 1 (Ambient – 100°C):

-

Behavior: The compound should be stable. Any mass loss here indicates residual solvent (e.g., hexane/ethyl acetate from recrystallization) or moisture.

-

-

Zone 2 (140°C – 180°C):

-

Behavior: Dehydration Step. The tertiary alcohol eliminates water to form the styrene double bond.

-

Theoretical Mass Loss:

-

Observation: A distinct step in the TGA curve corresponding to ~8% mass loss.

-

-

Zone 3 (> 200°C):

-

Behavior: Catastrophic Degradation. Cleavage of the benzylic C-Br bond, release of HBr gas, and char formation.

-

Differential Scanning Calorimetry (DSC)

Objective: Identify melting point and purity (via peak shape).

-

Heating Cycle 1:

-

Sharp Endotherm in the 50–80°C range (Melting).

-

Broad Endotherm >140°C (Evaporation of water during dehydration).

-

-

Cooling Cycle:

Experimental Protocols

To ensure reproducibility and validity (Trustworthiness), follow these self-validating protocols.

Workflow Visualization

Figure 2: Standardized workflow for thermal characterization of sensitive organic initiators.

Protocol A: TGA (Stability & Volatiles)

-

Instrument: TA Instruments Q500/Discovery or Mettler Toledo TGA/DSC.

-

Sample Mass: 5–10 mg (Precision

0.01 mg). -

Pan: Platinum or Alumina (Open). Do not use Aluminum if going >600°C, though <300°C is fine.

-

Method:

-

Equilibrate at 30°C.

-

Ramp 10.00 °C/min to 400.00 °C.

-

-

Validation Criteria: First derivative peak (DTG) must not appear below 120°C. If peaks appear <100°C, the sample is solvated and unsuitable for stoichiometric polymerization.

Protocol B: DSC (Melting & Purity)

-

Instrument: TA Instruments Q2000/Discovery or PerkinElmer DSC 8000.

-

Sample Mass: 2–4 mg.

-

Pan: Tzero Aluminum Hermetic Pan (Pin-holed lid to allow volatile escape prevents pan deformation, but sealed is preferred if quantifying dehydration enthalpy).

-

Method:

-

Cycle 1: Cool to 0°C -> Heat to 120°C @ 10°C/min (Observe Melting).

-

Cycle 2: Cool to 0°C @ 10°C/min (Observe Crystallization).

-

Cycle 3: Heat to 250°C @ 10°C/min (Observe Decomposition).

-

-

Validation Criteria: Melting peak should be sharp (width at half height < 3°C). Broad peaks indicate impurities (likely the non-brominated precursor).

Application Insights for Researchers

Why This Matters for ATRP

In "Grafting-From" strategies, BMPa-OH is often immobilized onto surfaces (e.g., silica, cellulose).

-

Critical Insight: If the immobilization reaction requires heating (e.g., esterification of the alcohol), you must stay below the dehydration onset (~140°C). Exceeding this will destroy the alcohol functionality or cause premature loss of the bromine initiator, leading to "dead" surfaces that cannot initiate polymerization.

Why This Matters for Drug Synthesis

When using BMPa-OH as a linker:

-

Solubility: It is soluble in organic solvents (THF, DCM) but insoluble in water.

-

Reaction Order: Perform nucleophilic substitutions on the benzylic bromide before subjecting the molecule to harsh acidic conditions that might dehydrate the alcohol.

References

Sources

A Comparative Guide to Quality Control Standards for the Production of 2-(4-(Bromomethyl)phenyl)propan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of 2-(4-(Bromomethyl)phenyl)propan-2-ol in Synthesis

2-(4-(Bromomethyl)phenyl)propan-2-ol is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its bifunctional nature, possessing both a reactive benzylic bromide and a tertiary alcohol, makes it a versatile intermediate for introducing a dimethylbenzyl alcohol moiety. The efficacy and safety of the final drug product are intrinsically linked to the quality of this starting material. Therefore, robust QC standards are not merely a regulatory hurdle but a scientific necessity to ensure reproducible and safe outcomes in drug development.

This guide will delineate the essential QC parameters, analytical methodologies, and acceptance criteria for the production of 2-(4-(bromomethyl)phenyl)propan-2-ol. Furthermore, it will draw comparisons with an alternative intermediate, 2-(4-(chloromethyl)phenyl)propan-2-ol, to highlight the nuances in QC strategies dictated by the choice of synthetic precursors.

Establishing Robust QC Specifications

The quality of 2-(4-(bromomethyl)phenyl)propan-2-ol is defined by a series of critical parameters that must be rigorously controlled. The following table outlines the key QC specifications, their justification, and typical acceptance criteria.

| Parameter | Analytical Method | Justification | Typical Acceptance Criteria |

| Appearance | Visual Inspection | Provides a preliminary indication of purity and potential contamination. | White to off-white solid.[1][2] |

| Identity | ¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry | Confirms the chemical structure and ensures the correct compound has been synthesized. | Spectra must be consistent with the reference standard of 2-(4-(bromomethyl)phenyl)propan-2-ol. |

| Purity (Assay) | HPLC, GC | Quantifies the amount of the desired compound and is a primary indicator of quality. | ≥98.0% (by area %)[2] |

| Related Substances | HPLC, GC-MS | Identifies and quantifies impurities, which can affect the safety and efficacy of the final API. | Individual impurities: ≤0.15% Total impurities: ≤0.50% |

| Residual Solvents | Headspace GC-MS | Ensures that solvents used in the synthesis and purification are removed to acceptable levels. | As per ICH Q3C guidelines. |

| Water Content | Karl Fischer Titration | Excess water can be detrimental to downstream reactions, especially those involving water-sensitive reagents. | ≤0.5% w/w |

| Melting Point | Melting Point Apparatus | A narrow melting point range is indicative of high purity. | Consistent with the reference standard (e.g., within a 2 °C range). |

Comparative Analysis: 2-(4-(Bromomethyl)phenyl)propan-2-ol vs. 2-(4-(Chloromethyl)phenyl)propan-2-ol